molecular formula C9H9F3N2 B14240330 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene CAS No. 460744-87-0

6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene

Cat. No.: B14240330
CAS No.: 460744-87-0
M. Wt: 202.18 g/mol
InChI Key: CKECSGOTVJQZJW-UHFFFAOYSA-N
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Description

6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[24]hept-4-ene is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of trifluorocyclobutene and diazaspiroheptene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene typically involves multiple steps:

    Formation of Trifluorocyclobutene: The trifluorocyclobutene moiety can be synthesized through the cyclization of a suitable precursor, such as a trifluorovinyl compound, under specific conditions (e.g., using a strong base like sodium hydride in an aprotic solvent like dimethyl sulfoxide).

    Construction of Diazaspiroheptene: The diazaspiroheptene core can be formed by reacting a suitable diamine with a cyclobutanone derivative under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the trifluorocyclobutene and diazaspiroheptene moieties through a suitable coupling reagent, such as a palladium catalyst, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazaspiroheptene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the trifluorocyclobutene moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorocyclobutene moiety, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the diazaspiroheptene moiety.

    Reduction: Reduced derivatives of the trifluorocyclobutene moiety.

    Substitution: Substituted derivatives at the trifluorocyclobutene moiety.

Scientific Research Applications

Chemistry

In chemistry, 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinctive structural features.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its spirocyclic structure and trifluorocyclobutene moiety may impart unique pharmacological properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorocyclobutene moiety can engage in hydrophobic interactions, while the diazaspiroheptene core can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene
  • 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-5-ene
  • 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-3-ene

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the position of the trifluorocyclobutene moiety. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

460744-87-0

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

6-(2,3,3-trifluorocyclobuten-1-yl)-4,5-diazaspiro[2.4]hept-4-ene

InChI

InChI=1S/C9H9F3N2/c10-7-5(3-9(7,11)12)6-4-8(1-2-8)14-13-6/h6H,1-4H2

InChI Key

CKECSGOTVJQZJW-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(N=N2)C3=C(C(C3)(F)F)F

Origin of Product

United States

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